Home > Products > Screening Compounds P112022 > 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine - 1781008-16-9

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-1737266
CAS Number: 1781008-16-9
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a key intermediate in the synthesis of various sulfonamide derivatives with potential antibacterial and antioxidant activities [].

4-Chloro-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound acts as a crucial starting material in synthesizing a series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters investigated for potential antimalarial properties [].

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a versatile precursor for constructing diverse polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives, explored for their antibacterial properties [].

6-Amino-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound is the core structure of a series of derivatives synthesized via a multicomponent, catalyst-free reaction under ultrasound irradiation. These derivatives are of interest for their potential biological activities [, ].
Overview

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. Its structure includes bromine, chlorine, and methyl substituents on the pyrazolo[3,4-b]pyridine core, making it a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Source and Classification

This compound is classified under heterocyclic compounds, specifically within the pyrazolo[3,4-b]pyridine derivatives. Its unique substitution pattern contributes to its distinct chemical and biological properties, which are being researched for various applications in medicinal chemistry and industrial synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves several steps:

  1. Formation of the Pyrazolopyridine Core: A common synthetic route involves the cyclization of 3-amino-5-bromo-2-chloropyridine with ethyl acetoacetate in the presence of a base. This reaction forms the pyrazolopyridine structure while introducing the necessary substituents.
  2. Introduction of Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions or by using appropriate precursors that contain these halogens. The methyl group is often added via alkylation methods using methylating agents like methyl iodide or dimethyl sulfate .
  3. Optimization for Industrial Production: In industrial settings, optimized synthetic routes may utilize continuous flow reactors and automated systems to enhance yield and purity while minimizing impurities during synthesis.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 221.49 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for similar compounds.
Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions:

  1. Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
  2. Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives, expanding its utility in synthetic chemistry.
  3. Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures, which are valuable in medicinal chemistry .
Mechanism of Action

The mechanism of action for 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine primarily revolves around its role as an inhibitor of tropomyosin receptor kinases (TRKs). By binding to the kinase domain of TRKs, it prevents their activation and subsequent signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. This inhibition is particularly relevant in cancer research where TRKs are implicated in tumor growth and metastasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid (the exact color may vary based on purity).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to its halogenated nature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic halogens.

Relevant Data or Analyses

Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound. For instance, NMR can provide insights into the hydrogen environments within the molecule while IR spectroscopy can confirm the presence of functional groups through characteristic absorption peaks .

Applications

Scientific Uses

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has significant applications in various scientific fields:

  1. Medicinal Chemistry: It serves as a scaffold for designing inhibitors targeting various enzymes and receptors, particularly TRKs involved in cancer progression.
  2. Biological Studies: Researchers are investigating its effects on cell proliferation and differentiation pathways, contributing to our understanding of cellular mechanisms.
  3. Industrial Applications: The compound is also utilized as an intermediate in pharmaceutical synthesis and the development of advanced materials due to its unique structural properties .
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Historical Evolution of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, first synthesized in 1908 by Ortoleva via iodine-mediated cyclization of diphenylhydrazone and pyridine [7]. This bicyclic heterocycle merges pyrazole and pyridine rings, creating a purine-mimetic framework capable of diverse biological interactions. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented since their discovery, with more than 5,500 scientific references (including 2,400 patents) by 2022 [7]. The scaffold gained significant traction after the 2013 FDA approval of vericiguat (a pyrazolopyridine-based soluble guanylate cyclase stimulant) for cardiovascular diseases, demonstrating clinical translatability [5]. Key milestones include Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives and the 1980s development of tracazolate (an anxiolytic agent), which established the scaffold’s central nervous system applications. The evolution of synthetic methodologies—particularly transition-metal-catalyzed cross-coupling—enabled efficient decoration of all five potential substitution vectors (N1, C3, C4, C5, C6), accelerating structure-activity relationship (SAR) exploration across therapeutic areas [7] [5].

Table 1: Historical Development of Pyrazolo[3,4-b]pyridine-Based Therapeutics

YearCompound/DevelopmentSignificance
1908First synthesisOrtoleva’s iodine-mediated cyclization established core scaffold
1911N-phenyl-3-methyl derivativesBulow’s method using 1,3-diketones and aminopyrazoles
1980sTracazolateAnxiolytic drug candidate validating CNS applications
2013Vericiguat (Verquvo®)FDA-approved sGC stimulator for heart failure
2021TRK kinase inhibitors (e.g., C03)Nanomolar inhibitors (IC₅₀ = 56 nM) demonstrating anticancer utility

Structural and Functional Significance of Halogenated Pyrazolopyridines

Halogenation—particularly at C3 and C6 positions—confers critical physicochemical and biological advantages to pyrazolo[3,4-b]pyridines. Bromine and chlorine atoms serve as:

  • Steric Directors: Halogens block undesired electrophilic substitutions while directing metal-catalyzed cross-couplings to specific positions (e.g., C5 amination or C3 borylation) [8].
  • Pharmacophore Enhancers: The strong electron-withdrawing effect of halogens increases ring π-deficiency, strengthening hydrogen-bonding interactions with biological targets like kinase hinge regions [7].
  • Synthetic Handles: Bromo substituents undergo efficient Pd-catalyzed Suzuki couplings, while chloro groups allow nucleophilic displacement with amines/thiols [4] [8].
  • Lipophilicity Modulators: Bromine increases log P by ~1 unit, enhancing membrane permeability—critical for intracellular targets like TRK kinases [4]. Antimicrobial studies demonstrate that 4-bromo analogs exhibit 2–4-fold greater potency against Staphylococcus aureus than non-halogenated derivatives due to improved bacterial membrane penetration [1].

Table 2: Impact of Halogen Substituents on Pyrazolo[3,4-b]pyridine Properties

PositionHalogenKey EffectsBiological Consequence
C3BromoEnables Suzuki cross-coupling; enhances H-bond acceptor strength↑ Kinase inhibition (IC₅₀ improvements up to 10-fold)
C6ChloroBlocks metabolic oxidation; facilitates SNAr reactions↑ Metabolic stability (t₁/₂ ↑ 2–3x in liver microsomes)
C5FluoroImproves membrane permeability; reduces CYP inhibition↑ Oral bioavailability; ↓ drug-drug interactions

Role of 3-Bromo-6-chloro-1-methyl Substituents in Bioactive Compound Design

The specific combination of 3-bromo-6-chloro-1-methyl substituents creates a multipurpose pharmacophore with synergistic advantages:

  • N1-Methylation: Eliminates acidic N1-H (pKa ~7.5), enhancing blood-brain barrier penetration and metabolic stability. Methylation shifts the 1H/2H tautomeric equilibrium exclusively toward the 1H-form, ensuring consistent binding orientation [7].
  • C3-Bromination: Provides a synthetic handle for Pd-catalyzed borylation and subsequent Suzuki-Miyaura couplings, enabling rapid C3 diversification. Bromine’s size optimally fills hydrophobic subpockets in kinases (e.g., TRKA’s DFG motif), with molecular modeling showing van der Waals contacts <4Å with residues like Phe589 [4] [7].
  • C6-Chlorination: Imparts metabolic resistance against CYP2C9-mediated oxidation while maintaining moderate electronegativity (Hammett σₘ = 0.37). Chlorine’s exit vector projects toward solvent-exposed kinase regions, allowing tolerance for bulky groups in linked analogs [4].

This trifecta enables vectorial diversification: C3 for target engagement, C6 for solubility tuning, and N1 for pharmacokinetic optimization. In TRKA inhibitors, 3-bromo-6-chloro-1-methyl derivatives show 5-fold greater cellular potency (IC₅₀ = 0.304 μM in KM-12 cells) than non-methylated analogs due to improved membrane diffusion [4]. Antimicrobial studies further reveal that 3-bromo groups boost potency against Gram-positive bacteria by disrupting membrane integrity via lipoteichoic acid interactions [1].

Properties

CAS Number

1781008-16-9

Product Name

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

3-bromo-6-chloro-1-methylpyrazolo[3,4-b]pyridine

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

InChI

InChI=1S/C7H5BrClN3/c1-12-7-4(6(8)11-12)2-3-5(9)10-7/h2-3H,1H3

InChI Key

AZUZTEJTDAMFPT-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=N2)Cl)C(=N1)Br

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)C(=N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.